2-(Anilinomethyl)benzenesulfonic acid
Description
2-(Anilinomethyl)benzenesulfonic acid is a benzenesulfonic acid derivative featuring an anilinomethyl (–CH₂–C₆H₄–NH₂) substituent at the ortho position of the benzene ring. This compound combines the sulfonic acid group's strong acidity and hydrophilicity with the aromatic amine's reactivity, making it valuable in organic synthesis, catalysis, and pharmaceutical applications.
Properties
IUPAC Name |
2-(anilinomethyl)benzenesulfonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c15-18(16,17)13-9-5-4-6-11(13)10-14-12-7-2-1-3-8-12/h1-9,14H,10H2,(H,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHVHWFNQQVYLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=CC=CC=C2S(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The properties and applications of benzenesulfonic acid derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:
Table 1: Comparison of Benzenesulfonic Acid Derivatives
Key Findings from Comparative Studies
Acidity and Solubility: Electron-withdrawing groups (e.g., –NO₂ in ) enhance sulfonic acid acidity, improving water solubility. Conversely, alkyl groups (e.g., –CH₃ in ) reduce acidity but increase lipophilicity. The –OH group in 2-amino-6-hydroxybenzenesulfonic acid enables pH-dependent fluorescence modulation, a property absent in non-hydroxylated analogs .
Biological Activity :
- Nitro-substituted derivatives (e.g., ) exhibit superior anticancer activity due to enhanced electrophilicity and receptor binding .
- Chlorinated analogs (e.g., ) are less bioactive but serve as stable intermediates in agrochemical synthesis.
Catalytic Applications :
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